8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 8th position and an amine group at the 3rd position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival. The compound’s ability to bind to these targets and interfere with their function underlies its biological activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Explored for its potential as an anti-inflammatory agent.
Uniqueness
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and amine groups contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
4926-25-4 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-10-7(11)8/h2-4H,1H3,(H2,8,10) |
InChI Key |
YUSBOEQSJFYXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.